![molecular formula C9H12N2O3 B582453 2-(2-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid CAS No. 1211364-12-3](/img/structure/B582453.png)
2-(2-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
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Description
2-(2-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid, also known as EMMODPA, is a synthetic compound that has recently been studied for its potential applications in scientific research. EMMODPA is a derivative of acetic acid, and is composed of a five-membered heterocyclic ring with two nitrogen atoms and two oxygen atoms. It is a colorless, odorless, and water-soluble compound.
Scientific Research Applications
Eco-friendly Synthesis Methods
One study focused on an eco-friendly synthesis method for dihydropyrimidinones (DHPMs) via the Biginelli reaction, using green solvents and chiral substrates. The research demonstrated an enantiospecific Biginelli reaction leading to the synthesis of ethyl (R)-4-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This study highlights the potential for using such compounds in asymmetric syntheses and the advantages of green chemistry approaches in synthesizing complex molecules (Benincá et al., 2020).
Pyrolysis of Polysaccharides
Another relevant study investigated the pyrolysis of polysaccharides, focusing on the chemical mechanisms involved in the formation of acetic acid and other one-, two-, and three-carbon products. Although not directly related to the compound , this research provides insights into the transformations and potential applications of acetic acid derivatives in understanding the breakdown and conversion processes of organic materials (Ponder & Richards, 2010).
Dihydropyrimidinones as a Promising Nucleus
Antioxidant Capacity Reaction Pathways
Additionally, the ABTS/PP decolorization assay for antioxidant capacity, which involves the use of azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, provides insights into reaction pathways that could be relevant for studying the antioxidant properties of related compounds. This assay elucidates specific reactions, including coupling and oxidative degradation, which might apply to the study of the antioxidant capacity of similar chemical entities (Ilyasov et al., 2020).
properties
IUPAC Name |
2-(2-ethyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-7-10-5(2)6(4-8(12)13)9(14)11-7/h3-4H2,1-2H3,(H,12,13)(H,10,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXOQVFJYPJQED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C(=O)N1)CC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672503 |
Source
|
Record name | (2-Ethyl-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethyl-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid | |
CAS RN |
1211364-12-3 |
Source
|
Record name | (2-Ethyl-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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